An In-depth Technical Guide to N-tert-Butylbenzenesulfinimidoyl Chloride: Synthesis, Mechanisms, and Applications
An In-depth Technical Guide to N-tert-Butylbenzenesulfinimidoyl Chloride: Synthesis, Mechanisms, and Applications
For researchers, scientists, and professionals in drug development, the identification and proficient use of versatile reagents are paramount to innovation. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a uniquely effective electrophilic oxidant, offering a mild and selective alternative to traditional heavy-metal-based reagents. This guide provides an in-depth exploration of its core attributes, from synthesis to application, grounded in mechanistic principles to empower its effective use in the laboratory.
Core Compound Identification
N-tert-Butylbenzenesulfinimidoyl chloride is an organosulfur compound valued for its utility in a range of oxidative transformations.[1] Its unique structure, featuring an electrophilic sulfur atom and a sterically demanding tert-butyl group, dictates its reactivity and selectivity.
| Identifier | Value |
| CAS Number | 49591-20-0 |
| IUPAC Name | N-(tert-Butyl)benzenesulfinimidoyl chloride |
| Systematic Name | [(1,1-Dimethylethyl)imino]chloro(phenyl)-λ4-sulfane[2] |
| Synonyms | N-tert-Butylphenylsulfinimidoyl chloride, Mukaiyama's oxidant |
| Molecular Formula | C10H14ClNS |
| Molar Mass | 215.74 g/mol [2] |
Physicochemical and Safety Profile
Understanding the physical properties and handling requirements of a reagent is a prerequisite for its successful and safe implementation in any synthetic workflow.
| Property | Value |
| Appearance | Yellow to deep yellow-red crystals or powder[2] |
| Melting Point | 51 to 53 °C (124 to 127 °F)[2] |
| Boiling Point | 112 to 116 °C at 0.5 mmHg[2] |
| Solubility | Decomposes in water. Soluble in benzene, THF, DCM; slightly soluble in toluene.[2] |
| Stability | Moisture-sensitive; stable under proper storage conditions (freezer, under inert atmosphere).[1][3] |
Safety and Handling:
N-tert-Butylbenzenesulfinimidoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is highly moisture-sensitive and decomposes in contact with water, liberating toxic gases such as hydrogen chloride.[3]
Core Safety Protocols:
-
Handling: Must be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and protective clothing.[3][5]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a freezer to prevent decomposition.[3][5]
-
Spills: Absorb spillage with inert material. Avoid contact with water.
-
First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[3]
Synthesis and Purification: A Validated Protocol
The reagent can be reliably prepared in high yield and purity. The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reproducible methods.[4] The rationale behind this three-step approach is the sequential and controlled formation of the necessary precursors, culminating in the desired product. The use of S-phenyl thioacetate is advantageous as the acetyl chloride byproduct is more volatile and easier to remove than the benzoyl chloride generated in earlier methods.[4]
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride.
Detailed Experimental Protocol
Step 1: Preparation of N,N-dichloro-tert-butylamine (2)
-
Charge a round-bottom flask with tert-butylamine, water, and dichloromethane.
-
Cool the stirred mixture in an ice/water bath.
-
Add calcium hypochlorite portion-wise over 1 hour, maintaining the temperature below 20 °C. The causality here is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.[4]
Step 2: Preparation of S-phenyl thioacetate (1)
-
To a solution of thiophenol in dichloromethane, add triethylamine.
-
Cool the solution in an ice-water bath. Add acetic anhydride dropwise. The triethylamine acts as a base to neutralize the acetic acid formed, driving the reaction forward.
-
Allow the mixture to warm to room temperature and stir for 24 hours.[4]
-
Perform an aqueous workup by washing with water, 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to obtain the thioacetate.
Step 3: Synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride (3)
-
Charge a flask equipped with a reflux condenser with the crude N,N-dichloro-tert-butylamine (2) and dry benzene under an argon atmosphere.[4] An inert atmosphere is critical due to the moisture sensitivity of the product and intermediates.
-
Add S-phenyl thioacetate (1) to the solution.
-
Heat the reaction mixture to reflux and stir for 1.5 hours. The color of the mixture will change from yellow to orange.[4]
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the benzene and the volatile byproduct, acetyl chloride.
-
The resulting crude orange oil can be purified by distillation or crystallization from hexane under an inert atmosphere to yield the final product as a yellow solid.[1]
Reactivity and Mechanistic Insights
The synthetic utility of N-tert-Butylbenzenesulfinimidoyl chloride stems from its electrophilic sulfur center. It readily reacts with a variety of nucleophiles, including alkoxides, enolates, and amides.[2]
The general mechanism involves the nucleophilic attack on the S=N bond, followed by the expulsion of the chloride leaving group.[2] The key step that enables its oxidative power is the subsequent elimination reaction. The nitrogen atom in the resulting sulfimide intermediate is sufficiently basic to abstract an α-hydrogen via a five-membered ring transition state, leading to the formation of a new double bond and a neutral sulfenamide byproduct.[2]
Mechanism of Alcohol Oxidation
Caption: General mechanism for the oxidation of a secondary alkoxide to a ketone.
This mechanism is analogous to other sulfur-based oxidations, like the Swern oxidation, but often proceeds under milder, non-acidic conditions.[2]
Key Applications in Organic Synthesis
The unique reactivity of N-tert-Butylbenzenesulfinimidoyl chloride has been leveraged in several important synthetic transformations, making it a valuable tool in drug discovery and complex molecule synthesis.
A. One-Pot Conversion of Aldehydes to Unsymmetrical Ketones
A powerful application is the direct conversion of aldehydes into ketones.[6] This is achieved by treating the aldehyde with an organolithium or Grignard reagent to form a secondary alkoxide in situ, which is then immediately oxidized by the sulfinimidoyl chloride. This one-pot procedure avoids the isolation of the intermediate alcohol, streamlining the synthetic process.[2]
Workflow:
-
React an aldehyde with 1 equivalent of an organolithium reagent (e.g., n-BuLi) in THF at low temperature (-78 °C).
-
Add N-tert-Butylbenzenesulfinimidoyl chloride to the resulting alkoxide solution.
-
Allow the reaction to warm to room temperature.
-
Perform an aqueous workup to isolate the ketone product.
B. Dehydrogenation of Ketones to α,β-Unsaturated Ketones
This reagent provides a mild method for introducing unsaturation adjacent to a carbonyl group.[6] The ketone is first converted to its lithium enolate, which then acts as the nucleophile. The subsequent elimination step yields the corresponding enone. This avoids the use of harsher reagents that can lead to side reactions.
C. Oxidative Mannich-Type Reactions
Efficient C-C bond formation at the α-position of a protected amine can be achieved via a one-pot oxidative Mannich reaction.[6] Deprotonation of an N-protected amine followed by treatment with the sulfinimidoyl chloride forms a reactive imine intermediate. This intermediate is then trapped in situ by a 1,3-dicarbonyl compound, such as dimethyl malonate, to furnish the Mannich base.[2] This method is crucial for building complex nitrogen-containing scaffolds found in many pharmaceuticals.[7]
Conclusion
N-tert-Butylbenzenesulfinimidoyl chloride is a potent and versatile oxidizing agent with a well-defined reactivity profile. Its ability to facilitate key transformations—such as the one-pot synthesis of ketones, the dehydrogenation of carbonyls, and oxidative Mannich reactions—under mild conditions makes it an invaluable asset for the modern synthetic chemist. By understanding its underlying mechanisms and adhering to proper handling protocols, researchers can effectively harness its capabilities to advance their synthetic programs in drug development and beyond.
References
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N-tert-Butylbenzenesulfinimidoyl chloride - Wikipedia. Available at: [Link]
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Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride - Organic Syntheses. Available at: [Link]
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N-tert-Butylbenzenesulfinimidoyl chloride - Grokipedia. Available at: [Link]
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Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances. Available at: [Link]
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N-tert-butylbenzenesulfinimidoyl chloride - ChemBK. Available at: [Link]
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N-tert-butylbenzenesulfinimidoyl chloride - Organic Chemistry Portal. Available at: [Link]
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Crawford, J. J., Hederson, K. W., & Kerr, W. J. (2006). A new and efficient one-pot procedure for the synthesis of unsymmetrical ketones from aldehydes. Organic Letters, 8(22), 5073–5076. Available at: [Link]
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